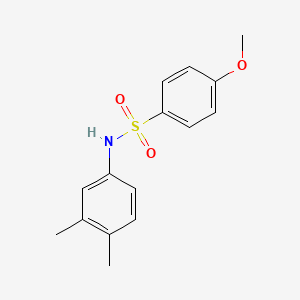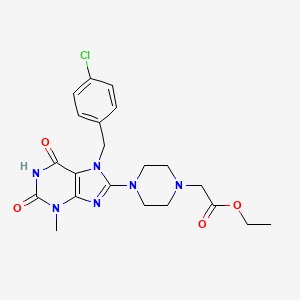![molecular formula C11H9N3O3S B2635625 N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetamide CAS No. 53101-19-2](/img/structure/B2635625.png)
N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetamide
描述
N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of a nitrophenyl group and an acetamide group attached to the thiazole ring. Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
作用机制
Target of Action
N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetamide is a derivative of 1,3,4-thiadiazole . The primary targets of this compound are microbial organisms such as E. coli, B. mycoides, and C. albicans . These organisms are known to cause various infections in humans, and the compound’s antimicrobial activity is crucial in combating these pathogens .
Mode of Action
It is known that 1,3,4-thiadiazole derivatives, which include this compound, exhibit their antimicrobial activity by interacting with the microbial cells . This interaction can lead to changes in the microbial cell, such as disruption of cell wall synthesis or inhibition of essential enzymes, which ultimately leads to the death of the microbial cell .
Biochemical Pathways
This compound, as a 1,3,4-thiadiazole derivative, may affect various biochemical pathways in the microbial cells . This interference can disrupt the normal functioning of the cell and lead to cell death .
Pharmacokinetics
The compound’s effectiveness as an antimicrobial agent suggests that it is likely to have good bioavailability .
Result of Action
The result of the action of this compound is the inhibition of growth or death of the targeted microbial cells . This is achieved through the compound’s interaction with the cells and its disruption of essential cellular processes .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other substances in the environment could potentially affect the compound’s stability and efficacy . .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetamide typically involves the reaction of 4-nitroaniline with thioamide derivatives under specific conditions. One common method involves the reaction of 4-nitroaniline with 2-bromoacetyl bromide to form an intermediate, which is then reacted with thioamide to yield the final product. The reaction conditions often include the use of solvents such as ethanol and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yield and purity are common practices in industrial settings.
化学反应分析
Types of Reactions
N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted acetamide derivatives.
科学研究应用
N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and anticancer properties.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
相似化合物的比较
Similar Compounds
N-(4-nitrophenyl)acetamide: Similar structure but lacks the thiazole ring.
N-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Contains a bromophenyl group instead of a nitrophenyl group.
N,N-diethylacetamide: Lacks the nitrophenyl and thiazole groups.
属性
IUPAC Name |
N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O3S/c1-7(15)12-11-13-10(6-18-11)8-2-4-9(5-3-8)14(16)17/h2-6H,1H3,(H,12,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DODOJPOJYPUJMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=CS1)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(3,5-DIMETHYLPIPERIDIN-1-YL)-3-[(2-METHYLCYCLOPENTYL)OXY]PROPAN-2-OL HYDROCHLORIDE](/img/structure/B2635542.png)

![N-[2-methoxy-5-(piperidine-1-sulfonyl)phenyl]-N,4-dimethylbenzene-1-sulfonamide](/img/structure/B2635548.png)

![N-(2,4-dichlorophenyl)-N-[2-(morpholin-4-yl)-2-oxoethyl]methanesulfonamide](/img/structure/B2635550.png)
![2-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)(4-ethoxyphenyl)amino)-N-(p-tolyl)acetamide](/img/structure/B2635553.png)
![N-methyl-N-{[(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl}prop-2-enamide](/img/structure/B2635554.png)

![N-{7-oxaspiro[3.5]nonan-1-yl}pyridine-2-carboxamide](/img/structure/B2635557.png)
![4-(2-(1H-benzo[d]imidazol-2(3H)-ylidene)-2-cyanoacetyl)-N,N-diallylbenzenesulfonamide](/img/new.no-structure.jpg)
![N-(3-methylphenyl)-4,6,12-triazatricyclo[7.2.1.0^{2,7}]dodeca-2(7),3,5-triene-12-carboxamide](/img/structure/B2635560.png)
![Ethyl 2-oxo-4-phenyl-6-[(4-phenylpiperazin-1-yl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2635562.png)
![2-([1,2,4]Triazolo[4,3-a]quinolin-1-ylthio)-1-(azepan-1-yl)ethanone](/img/structure/B2635563.png)

